4-Ethynyl-3-methoxy-3'-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-3-methoxy-3’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3-methoxy-3’-(trifluoromethyl)-1,1’-biphenyl typically involves several steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction using an appropriate alkyne and a palladium catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Trifluoromethylation: The trifluoromethyl group can be introduced using a reagent such as trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions may target the ethynyl group, converting it to an alkene or alkane.
Substitution: The methoxy and trifluoromethyl groups may participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) and trifluoromethyl iodide (CF3I) can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of derivatives with different functional groups replacing the original ones.
Scientific Research Applications
4-Ethynyl-3-methoxy-3’-(trifluoromethyl)-1,1’-biphenyl may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-methoxy-3’-(trifluoromethyl)-1,1’-biphenyl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl, methoxy, and trifluoromethyl groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbiphenyl: Lacks the methoxy and trifluoromethyl groups.
3-Methoxy-1,1’-biphenyl: Lacks the ethynyl and trifluoromethyl groups.
3’-(Trifluoromethyl)-1,1’-biphenyl: Lacks the ethynyl and methoxy groups.
Uniqueness
4-Ethynyl-3-methoxy-3’-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of ethynyl, methoxy, and trifluoromethyl groups, which may impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
1-ethynyl-2-methoxy-4-[3-(trifluoromethyl)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O/c1-3-11-7-8-13(10-15(11)20-2)12-5-4-6-14(9-12)16(17,18)19/h1,4-10H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMMDKBPNYDCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.